2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group and a methylpyridinyl group attached to the isoindole core
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-5-6-15-11(7-8)16-13(18)9-3-2-4-10(17(20)21)12(9)14(16)19/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIYCNPVNBXZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common synthetic route includes the condensation of 4-methylpyridine-2-amine with a suitable nitro-substituted phthalic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the isoindole ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures under specific conditions
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations
Mechanism of Action
The mechanism of action of 2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting essential biological pathways .
Comparison with Similar Compounds
Similar compounds include:
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Known for its antibacterial properties.
(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine: Studied for its role in palladium-catalyzed reactions.
N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide: Investigated for its potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 2-(4-METHYLPYRIDIN-2-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE.
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